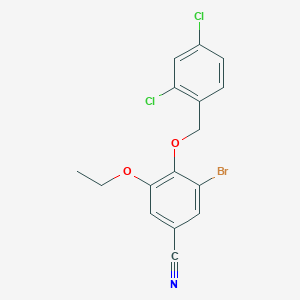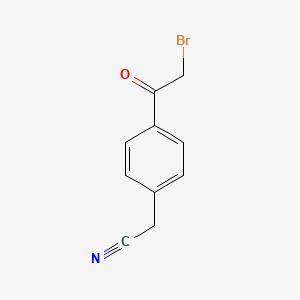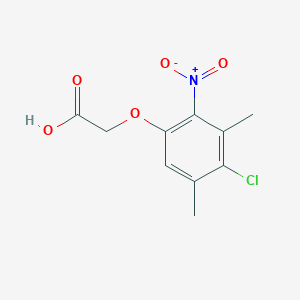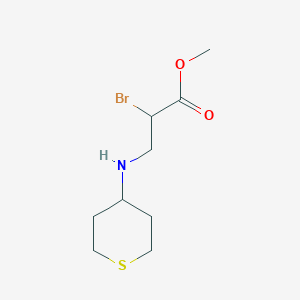
(1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazine is an organic compound characterized by the presence of a hydrazine functional group attached to a nitrophenyl ring substituted with methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazine typically involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol at a temperature range of 50-70°C. The product is then purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors with precise control over temperature and pressure. The product is then subjected to rigorous purification processes to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to various biological effects. The nitrophenyl group plays a crucial role in its activity, influencing its binding affinity and specificity towards target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (1-(4-Methoxy-2-nitrophenyl)ethylidene)hydrazine
- (1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazone
- (1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazide
Uniqueness
(1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazine is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile compared to similar compounds, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H13N3O4 |
|---|---|
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
(E)-1-(4,5-dimethoxy-2-nitrophenyl)ethylidenehydrazine |
InChI |
InChI=1S/C10H13N3O4/c1-6(12-11)7-4-9(16-2)10(17-3)5-8(7)13(14)15/h4-5H,11H2,1-3H3/b12-6+ |
Clave InChI |
FBDMXPWHQWYTQW-WUXMJOGZSA-N |
SMILES isomérico |
C/C(=N\N)/C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
SMILES canónico |
CC(=NN)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methanesulfonic acid, 1,1,1-trifluoro-, 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl ester](/img/structure/B13015402.png)



![Methyl N-boc-4-azaspiro[2.5]octane-7-carboxylate](/img/structure/B13015435.png)
![7-Amino-3-cyclopentyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B13015437.png)


![2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol](/img/structure/B13015458.png)
